molecular formula C11H22N2O2 B1280370 Tert-butyl 2-cyclohexylhydrazinecarboxylate CAS No. 60295-21-8

Tert-butyl 2-cyclohexylhydrazinecarboxylate

Cat. No.: B1280370
CAS No.: 60295-21-8
M. Wt: 214.3 g/mol
InChI Key: SMESSKMLHMZMQX-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclohexylhydrazinecarboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 2-cyclohexylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with cyclohexanone. The reaction is carried out in the presence of a suitable solvent, such as dioxane, and an acid catalyst like hydrochloric acid. The mixture is refluxed overnight, and the resulting product is isolated by filtration .

Chemical Reactions Analysis

Tert-butyl 2-cyclohexylhydrazinecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Tert-butyl 2-cyclohexylhydrazinecarboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Tert-butyl 2-cyclohexylhydrazinecarboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Biological Activity

Tert-butyl 2-cyclohexylhydrazinecarboxylate (CAS Number: 60295-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, physicochemical properties, and biological effects, supported by case studies and relevant research findings.

This compound can be synthesized through various methods, with one common approach involving the reaction of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in the presence of palladium on carbon under hydrogen atmosphere. The reaction typically yields a white solid product with a molecular weight of 214.3 g/mol and a molecular formula of C₁₁H₂₂N₂O₂ .

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₂₂N₂O₂
  • Molecular Weight: 214.3 g/mol
  • CAS Number: 60295-21-8

Biological Activity

The biological activity of this compound is primarily linked to its role as a hydrazine derivative, which are known for their diverse pharmacological properties. Hydrazines can exhibit various biological activities such as anti-tumor, anti-inflammatory, and anti-microbial effects.

Research indicates that hydrazine derivatives may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: Some studies have shown that hydrazines can inhibit enzymes involved in tumor promotion, such as ornithine decarboxylase (ODC) activity, which is crucial in cell proliferation and differentiation processes .
  • Antioxidant Properties: Tert-butyl groups are known to enhance the lipophilicity of compounds, potentially improving their ability to interact with cellular membranes and exert antioxidant effects .

Case Studies and Research Findings

  • Inhibition of Tumor Promotion:
    • A study demonstrated that certain hydrazine derivatives could inhibit TPA-induced ODC activity in mouse epidermis, suggesting their potential role in cancer prevention . The inhibition was found to be dose-dependent, highlighting the importance of structure-activity relationships in developing effective anti-cancer agents.
  • Physicochemical Characterization:
    • A comparative study on the physicochemical properties of various tert-butyl isosteres indicated that while the tert-butyl group enhances lipophilicity, it may also lead to decreased metabolic stability. This aspect is crucial for drug design as it affects the pharmacokinetics of the compound .
  • Biological Applications:
    • The unique reactivity pattern of tert-butyl groups has been explored for applications in biosynthetic pathways and biocatalytic processes, indicating a broader scope for the compound beyond traditional medicinal chemistry .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Inhibition of ODC ActivityReduces cell proliferation
Antioxidant EffectsScavenges free radicals
Potential Anti-tumor ActivityModulates enzymatic pathways

Properties

IUPAC Name

tert-butyl N-(cyclohexylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMESSKMLHMZMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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